

Application Notes and Protocol: Acid Red 213

Staining for Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 213

Cat. No.: B1171888

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Acid Red 213** (C.I. 156751) is a synthetic acid dye belonging to the azo class of compounds.[1] In histological applications, acid dyes are utilized for their affinity to bind with cationic (basic) components within tissue sections.[2][3] These dyes carry a negative charge (anionic) and are primarily attracted to positively charged proteins in the cytoplasm, muscle, and connective tissue, making them excellent cytoplasmic or counterstains.[2][3] This protocol provides a comprehensive, step-by-step guide for the application of **Acid Red 213** staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of Staining: The mechanism of staining with **Acid Red 213** follows the basic principles of electrostatic interaction. Tissue proteins, such as collagen and cytoplasmic proteins, are amphoteric. In acidic solutions, their amino groups ($-NH_2$) become protonated ($-NH_3^+$), resulting in a net positive charge. The anionic sulfonate groups ($-SO_3^-$) on the **Acid Red 213** dye molecule are then electrostatically attracted to these positively charged sites, resulting in the characteristic red or pink staining of these tissue components.[4]

Materials and Reagents

A comprehensive list of necessary reagents and their preparation is detailed below.

Reagent/Material	Preparation/Notes
Fixative	10% Neutral Buffered Formalin is standard for FFPE tissue preservation.[5][6]
Paraffin Wax	Histology grade.
Microscope Slides	Superfrost Plus or gelatin-coated slides are recommended for enhanced tissue adhesion.[5][7]
Clearing Agent	Xylene or a less toxic xylene substitute.[8][9]
Ethanol (EtOH)	100% (Anhydrous), 95%, 70%, and 50% solutions prepared with distilled water.[8][9]
Distilled or Deionized Water	For rehydration and rinsing steps.
Acid Red 213 Staining Solution	Prepare a 0.5% - 1.0% (w/v) solution of Acid Red 213 powder in distilled water. Add 0.5% (v/v) Glacial Acetic Acid to acidify the solution and enhance staining. Mix well. Note: Optimal concentration may require validation.
Differentiating Solution (Optional)	1% Acetic Acid in distilled water.
Mounting Medium	A permanent, resinous mounting medium compatible with xylene (e.g., DPX).[10]
Coverslips	Appropriate size for the tissue section.

Experimental Protocol

This protocol outlines the complete workflow from deparaffinization to final mounting.

I. Deparaffinization and Rehydration

This critical initial step removes the paraffin wax embedding the tissue, allowing aqueous stains to penetrate the sample.[8][11][12]

- Melt Paraffin: Place slides in a 55-60°C oven for 10-15 minutes to melt the paraffin wax.[5]

- Deparaffinize: Immerse slides in two to three changes of xylene (or substitute) to completely dissolve the paraffin.[9][11][13]
- Rehydrate: Gradually rehydrate the tissue sections by immersing them through a series of graded ethanol solutions. This gradual process prevents tissue distortion.[8][12] Finally, rinse with water.

II. Staining with Acid Red 213

- Staining: Immerse the rehydrated slides in the prepared **Acid Red 213** staining solution.
- Rinse: Briefly wash the slides in distilled water to remove excess, unbound stain.[2]
- Differentiation (Optional): If the staining is too intense, briefly dip the slides in a 1% acetic acid solution for a few seconds to remove excess stain from the cytoplasm, providing better contrast.
- Wash: Wash slides in running tap water for 1-5 minutes to stop the differentiation process.[2]

III. Dehydration, Clearing, and Mounting

After staining, the tissue must be dehydrated again to be compatible with the non-aqueous mounting medium.[13][14]

- Dehydrate: Pass the slides through a series of graded ethanol solutions with increasing concentrations.[2][14]
- Clear: Immerse the slides in xylene (or substitute) to remove the ethanol. The tissue will become transparent.[14]
- Mount: Apply a drop of permanent mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.[14]
- Dry: Allow the slides to dry completely, typically overnight, before microscopic examination.

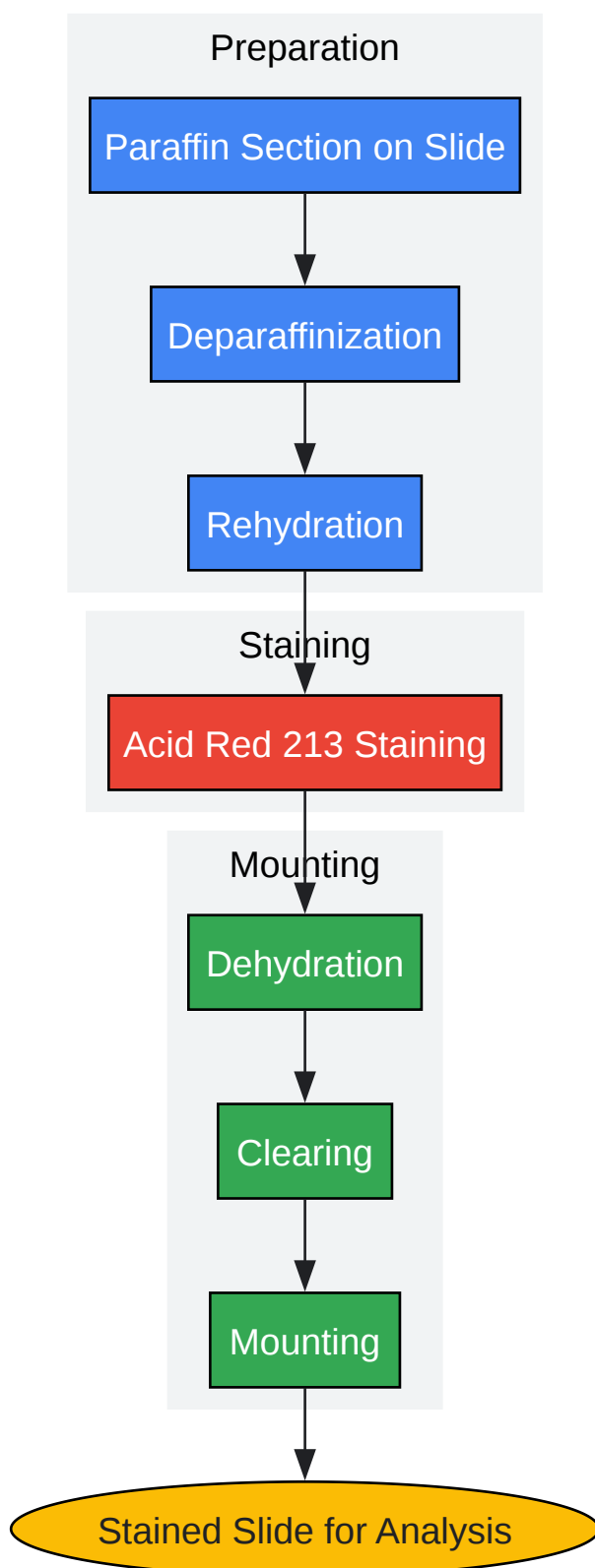
Quantitative Data Summary

The following table provides recommended incubation times for each step of the protocol. These times may be adjusted based on tissue thickness and type.[\[8\]](#)[\[13\]](#)

Step	Reagent	Incubation Time	Number of Changes
1. Deparaffinization	Xylene (or substitute)	5 - 10 minutes each	2 - 3
2. Rehydration	100% Ethanol	3 - 10 minutes each	2
95% Ethanol	3 - 10 minutes each	2	
70% Ethanol	3 - 10 minutes	1 - 2	
50% Ethanol (Optional)	3 - 5 minutes	1 - 2	
Distilled Water	5 minutes	2	
3. Staining	Acid Red 213 Solution	1 - 5 minutes	1
4. Rinsing	Distilled Water	Brief rinse	1
5. Dehydration	95% Ethanol	1 - 2 minutes each	2
100% Ethanol	2 - 3 minutes each	2 - 3	
6. Clearing	Xylene (or substitute)	5 minutes each	2

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the staining procedure.



[Click to download full resolution via product page](#)

Caption: Workflow for **Acid Red 213** Staining of Paraffin-Embedded Tissues.

Expected Results & Troubleshooting

- Expected Results: Cytoplasm, muscle fibers, collagen, and erythrocytes will be stained in varying shades of red and pink. Nuclei will remain unstained unless a nuclear stain (e.g., Hematoxylin) is applied prior to the **Acid Red 213** step.
- Troubleshooting:
 - Weak or No Staining: May result from incomplete deparaffinization, exhausted staining solution, or incorrect pH. Ensure fresh solutions and complete removal of paraffin.[8]
 - Overstaining: Reduce the incubation time in the **Acid Red 213** solution or use the optional differentiation step.
 - Water Droplet Artifacts: This occurs if dehydration is incomplete before clearing and mounting. Ensure anhydrous ethanol is used and incubation times are sufficient.[13]
 - Residual Paraffin: If sections appear opaque or patchy, extend the time in xylene during the deparaffinization step.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parafin Sections [bdbiosciences.com]
- 6. Parafin Sections [bdbiosciences.com]
- 7. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. superiorbiodx.com [superiorbiodx.com]
- 9. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 10. scribd.com [scribd.com]
- 11. Histological methods for CNS [pathologycenter.jp]
- 12. Dehydration and Rehydration of Fixed Tissue [visikol.com]
- 13. Application Guides / Dehydration / Rehydration in Immunostaining - 2BScientific [2bscientific.com]
- 14. Histological methods for CNS [pathologycenter.jp]
- To cite this document: BenchChem. [Application Notes and Protocol: Acid Red 213 Staining for Paraffin-Embedded Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171888#step-by-step-guide-for-acid-red-213-staining-in-paraffin-embedded-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com